molecular formula C20H19BrN2O6S B3706237 [2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate

[2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate

Cat. No.: B3706237
M. Wt: 495.3 g/mol
InChI Key: ITAUAPAAJBNYAT-UHFFFAOYSA-N
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Description

[2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an ethoxy group, a morpholine ring, and a nitrobenzoate moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate typically involves multiple steps, including the introduction of the bromine atom, the ethoxy group, and the morpholine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ethoxy group can be replaced with other alkoxy groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its morpholine ring and nitrobenzoate moiety make it suitable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.

Industry

In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrobenzoate moiety play crucial roles in binding to these targets, while the morpholine ring and ethoxy group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O6S/c1-2-28-17-12-13(19(30)22-7-9-27-10-8-22)11-15(21)18(17)29-20(24)14-5-3-4-6-16(14)23(25)26/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAUAPAAJBNYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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